molecular formula C27H28ClN5O3S B1207320 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine-1-ethanamine, 8-chloro-N,N-dimethyl-6-phenyl-, 4-methylbenzenesulfonate CAS No. 83983-74-8

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine-1-ethanamine, 8-chloro-N,N-dimethyl-6-phenyl-, 4-methylbenzenesulfonate

Cat. No. B1207320
CAS RN: 83983-74-8
M. Wt: 538.1 g/mol
InChI Key: GDOPCQJETORZLN-UHFFFAOYSA-N
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Patent
US04075221

Procedure details

A stirred solution of N,N,N',N'-tetramethyldiaminomethane (2.244 g., 0.022 mole) in dry dimethylformamide (50 ml.) was cooled in an ice bath and treated dropwise with acetyl chloride (1.65 ml., 0.023 mole). The ice bath was removed and the mixture was kept at 25° for 45 min. and treated with 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine (3.09 g., 0.01 mole). After 30 min. the mixture was poured into ice water, made alkaline with sodium bicarbonate, saturated with sodium chloride and extracted with chloroform. The extract was washed with a dilute salt solution, dried over anhydrous sodium sulfate and concentrated in vacuo using xylene and toluene to help remove residual dimethylformamide. A solution of the residue in ethanol was acidified with a solution of one equivalent of p-toluenesulfonic acid in ethanol and crystallized to give 8-chloro-1-[2-(dimethylamino)ethyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine p-toluenesulfonate in three crops; 2.69 g. of melting point 195°-196° C.; 0.751 g. of melting point 192°-195.5° C. and 0.033 g. of melting point 195°-197° C. The total yield was 64.6%.
Quantity
2.244 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Name
8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
3.09 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4]N(C)C)[CH3:3].C(Cl)(=O)C.[Cl:12][C:13]1[CH:14]=[CH:15][C:16]2[N:22]3[C:23]([CH3:26])=[N:24][N:25]=[C:21]3[CH2:20][N:19]=[C:18]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:17]=2[CH:33]=1.C(=O)(O)[O-].[Na+].[C:39]1([CH3:49])[CH:44]=[CH:43][C:42]([S:45]([OH:48])(=[O:47])=[O:46])=[CH:41][CH:40]=1>CN(C)C=O.C(O)C>[C:39]1([CH3:49])[CH:40]=[CH:41][C:42]([S:45]([OH:48])(=[O:46])=[O:47])=[CH:43][CH:44]=1.[Cl:12][C:13]1[CH:14]=[CH:15][C:16]2[N:22]3[C:23]([CH2:26][CH2:1][N:2]([CH3:4])[CH3:3])=[N:24][N:25]=[C:21]3[CH2:20][N:19]=[C:18]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:17]=2[CH:33]=1 |f:3.4,8.9|

Inputs

Step One
Name
Quantity
2.244 g
Type
reactant
Smiles
CN(C)CN(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.65 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
3.09 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)C)C3=CC=CC=C3)C1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
EXTRACTION
Type
EXTRACTION
Details
saturated with sodium chloride and extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with a dilute salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to help remove residual dimethylformamide
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CCN(C)C)C3=CC=CC=C3)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.